EGFR/ErbB-2/ErbB-4 Inhibitor II
Description
Overview of ErbB Receptor Tyrosine Kinase Family Members and Their Roles in Cellular Processes
The ErbB family, also known as the epidermal growth factor receptor (EGFR) or HER family, consists of four members: EGFR (ErbB1/HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4). nih.govnih.gov These receptors share a common molecular architecture, comprising an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular domain with tyrosine kinase activity. embopress.org
| Property | EGFR/ErbB-2/ErbB-4 Inhibitor II |
| Compound Type | Cell-permeable aminopyrimidine oxime |
| Mechanism | ATP-competitive kinase inhibitor |
| IC₅₀ EGFR/ErbB1 | 22 nM |
| IC₅₀ ErbB2/HER2 | 38 nM |
| IC₅₀ ErbB4/HER4 | 21 nM |
| IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. merckmillipore.com |
EGFR, the founding member of the family, is a transmembrane glycoprotein (B1211001) that plays a pivotal role in regulating cell growth, survival, and differentiation. nih.govwikipedia.org It is activated by binding to a range of specific ligands, including epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α). nih.govwikipedia.org Upon ligand binding, EGFR transitions from an inactive monomer to an active homodimer or can form heterodimers with other ErbB family members. wikipedia.org This dimerization stimulates its intrinsic tyrosine kinase activity, leading to autophosphorylation of tyrosine residues in its C-terminal tail. embopress.orgwikipedia.org These phosphorylated sites act as docking platforms for various adapter proteins, which in turn activate major downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately driving DNA synthesis and cell proliferation. imrpress.comcube-biotech.com Aberrant EGFR activation, through mutation or overexpression, is a frequent event in many human cancers. nih.gov
ErbB2, also known as HER2, is a unique member of the ErbB family. nih.govwikipedia.org Crucially, no direct, high-affinity ligand has been identified for ErbB2. nih.govnih.gov Its extracellular domain exists in a fixed, open conformation that resembles the ligand-activated state of other ErbB receptors. nih.gov This "poised" structure makes ErbB2 the preferred heterodimerization partner for all other ligand-bound ErbB family members. embopress.orgnih.gov The resulting heterodimers, particularly the ErbB2-ErbB3 complex, are noted for their potent signaling capabilities, leading to robust activation of downstream pathways like PI3K/AKT. oup.com Overexpression of ErbB2, which occurs in a significant percentage of breast, ovarian, and stomach cancers, leads to the formation of constitutively active receptor dimers, driving aggressive tumor growth and conferring a poor prognosis. nih.govresearchgate.net
ErbB3 is another atypical member of the family because its kinase domain is severely impaired, possessing minimal to no catalytic activity. nih.govwikipedia.org Consequently, ErbB3 cannot effectively signal on its own and must function as part of a heterodimer. wikipedia.org It binds to ligands known as neuregulins (NRGs). cusabio.com Despite its lack of kinase activity, ErbB3 is a critical signaling partner, especially for ErbB2. oup.com The ErbB2/ErbB3 heterodimer is considered one of the most potent signaling complexes within the ErbB network, strongly activating the PI3K/Akt survival pathway. oup.com ErbB3's importance is further highlighted by its role in mediating resistance to therapies that target other ErbB receptors. nih.govwikipedia.org
ErbB4 is the fourth member of the family and is activated by a variety of ligands, including neuregulins and other EGF-family members like betacellulin and heparin-binding EGF-like growth factor (HB-EGF). mdpi.comwikipedia.org It is essential for the normal development of the heart, nervous system, and mammary glands. mdpi.com Like other members, ligand binding induces dimerization and activation of downstream signaling pathways, including the MAPK and PI3K/AKT cascades. mdpi.com A unique feature of ErbB4 is its ability to undergo regulated intramembrane proteolysis. Following cleavage, its intracellular domain can translocate to the nucleus, where it can directly regulate gene expression, for example, by acting as a nuclear chaperone for the transcription factor STAT5A. nih.govnih.gov The role of ErbB4 in cancer is complex, with studies suggesting it can have both oncogenic and tumor-suppressive functions depending on the cellular context. mdpi.com
| Receptor | Key Ligands | Kinase Activity | Primary Function |
| EGFR (ErbB1) | EGF, TGF-α, AREG, EREG | Active | Proliferation, survival, migration. wikipedia.orgcube-biotech.com |
| ErbB2 (HER2) | None known | Active | Preferred heterodimerization partner, signal amplification. embopress.orgnih.gov |
| ErbB3 (HER3) | Neuregulins (NRG) | Impaired/Inactive | Allosteric activator, primarily PI3K/AKT pathway signaling via heterodimers. nih.govoup.com |
| ErbB4 (HER4) | Neuregulins, BTC, HB-EGF | Active | Tissue development, dual signaling roles (membrane and nuclear). mdpi.comnih.gov |
Mechanisms of ErbB Receptor Activation and Downstream Signaling Pathways
The activation of the ErbB signaling network is a tightly regulated process initiated at the cell surface. nih.gov It involves the binding of specific growth factor ligands to the receptor's extracellular domain, which triggers a cascade of events culminating in specific cellular responses. embopress.org
The canonical mechanism of ErbB receptor activation begins with ligand binding. embopress.orgnih.gov For EGFR, ErbB3, and ErbB4, the binding of a cognate ligand induces a significant conformational change in the receptor's extracellular domain. nih.gov This change exposes a "dimerization arm," a specific molecular loop that facilitates the interaction with another ErbB receptor. nih.gov
This interaction leads to the formation of receptor dimers. These can be homodimers , consisting of two identical receptors (e.g., EGFR-EGFR), or heterodimers , composed of two different family members (e.g., EGFR-ErbB2). embopress.orgyoutube.com The formation of heterodimers significantly expands the signaling potential of the ErbB network, allowing for a more diverse and complex response to extracellular cues. embopress.org
As previously noted, ErbB2 is a central player in heterodimerization. Since it does not require a ligand and is perpetually in an "open" state, it readily partners with any other ligand-activated ErbB receptor. embopress.orgnih.gov Similarly, the kinase-impaired ErbB3 relies on heterodimerization with a catalytically active partner, like ErbB2, to transmit signals. nih.gov
The formation of these dimers brings the intracellular kinase domains of the partner receptors into close proximity. This allows for trans-autophosphorylation, where one receptor's kinase domain phosphorylates specific tyrosine residues on the C-terminal tail of its partner. embopress.orgresearchgate.net These newly phosphorylated tyrosines serve as high-affinity docking sites for a host of intracellular signaling proteins containing SH2 or PTB domains. embopress.orgcusabio.com The recruitment of these proteins initiates several critical downstream signaling pathways, most notably the MAPK and PI3K/Akt pathways, which go on to regulate fundamental cellular activities such as proliferation, growth, and survival. nih.govimrpress.comcusabio.com
Activation of Key Intracellular Signaling Cascades (e.g., MAPK/ERK, PI3K/AKT/mTOR)
The phosphorylated tyrosine residues on the activated ErbB receptors serve as docking sites for various adaptor proteins and signaling molecules that contain SH2 (Src homology 2) or PTB (phosphotyrosine-binding) domains. cusabio.com This recruitment initiates a cascade of downstream signaling events, primarily through two major pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. nih.govnih.gov
MAPK/ERK Pathway: The recruitment of adaptor proteins like Grb2 and Shc to the activated receptor complex facilitates the activation of the Ras GTPase protein. wikipedia.orgresearchgate.net Activated Ras, in its GTP-bound state, then activates Raf kinase, which in turn phosphorylates and activates MEK. MEK subsequently phosphorylates and activates the mitogen-activated protein kinases (MAPK), ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate transcription factors that control gene expression involved in cell proliferation and differentiation. nih.gov
PI3K/AKT/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K) pathway is another critical downstream cascade. Activated ErbB receptors, particularly the ErbB-2/ErbB-3 heterodimer, can efficiently recruit the p85 regulatory subunit of PI3K. nih.govnih.gov This activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and PDK1, to the cell membrane. This co-localization leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt proceeds to phosphorylate a multitude of substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis. wikipedia.orgyoutube.comresearchgate.net
Aberrant ErbB Signaling in Pathological Conditions in Research Models
Dysregulation of ErbB signaling is a common feature in various malignancies observed in research settings. nih.govnih.gov This aberrant signaling can arise from several mechanisms, including receptor overexpression, gene amplification, and the presence of activating mutations, leading to uncontrolled cell growth and survival.
Receptor Overexpression and Amplification
In numerous cancer models, the genes encoding for ErbB receptors, particularly ERBB2, are amplified. nih.govnih.gov Gene amplification leads to a significant increase in the number of receptor proteins on the cell surface. nih.gov This high density of receptors, especially ErbB-2, promotes spontaneous, ligand-independent receptor dimerization and subsequent constitutive activation of the kinase domain. youtube.comnih.gov The resulting chronic signaling through downstream pathways like PI3K/Akt and MAPK contributes to aggressive tumor characteristics in these models. nih.gov Overexpression of ErbB-2 is a well-documented driver in models of breast, ovarian, and gastric cancer. nih.govnih.govnih.gov
Activating Mutations and Their Functional Consequences
Somatic mutations within the ERBB genes can lead to ligand-independent, constitutive activation of the receptors. youtube.comresearchgate.net These mutations can occur in different domains of the receptor. For example, mutations in the kinase domain of EGFR are frequently found in non-small cell lung cancer (NSCLC) models and can render the kinase constitutively active. youtube.comnih.gov Similarly, activating mutations have been identified in the extracellular and kinase domains of ERBB2. nih.govresearchgate.net These mutations bypass the need for ligand binding and dimerization for receptor activation, leading to persistent downstream signaling that drives cell proliferation and survival. youtube.comresearchgate.net
Rationale for Multi-Targeted Inhibition of EGFR, ErbB-2, and ErbB-4 in Preclinical Research
The extensive crosstalk and redundancy within the ErbB network, particularly through heterodimerization, present a significant challenge for targeted therapies. For instance, the ErbB-2/ErbB-3 heterodimer is an exceptionally potent signaling complex. nih.gov Inhibition of only one receptor, such as EGFR, may be circumvented by signaling through other ErbB dimers (e.g., ErbB-2/ErbB-4). nih.gov This highlights the compelling rationale for developing inhibitors that can simultaneously block multiple members of the ErbB family.
This compound is a chemical compound designed for this purpose in a preclinical research context. It is a cell-permeable aminopyrimidine oxime compound that functions as an ATP-competitive inhibitor of the kinase activity of EGFR, ErbB-2, and ErbB-4. merckmillipore.com By targeting these three key receptors, the inhibitor can provide a more comprehensive blockade of ErbB signaling than a single-target agent. This multi-targeted approach is crucial for studying systems where heterodimers play a significant role in driving pathological processes. In preclinical studies, such an inhibitor can effectively suppress cellular receptor phosphorylation and inhibit the proliferation of cancer cells that depend on EGFR and ErbB-2 signaling. merckmillipore.com The efficacy of this multi-pronged inhibition strategy underscores its value in investigating the complexities of ErbB-driven diseases and overcoming potential resistance mechanisms that arise from pathway redundancy. nih.govnih.gov
Data Tables
Table 1: Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of the compound against specific ErbB family kinases and cellular phosphorylation events, as documented in research literature. merckmillipore.com
| Target | IC₅₀ (nM) | Assay Type |
| EGFR (ErbB-1) Kinase | 22 | Kinase Activity |
| ErbB-2 Kinase | 38 | Kinase Activity |
| ErbB-4 Kinase | 21 | Kinase Activity |
| Basal ErbB-2 Phosphorylation | 223 | Cellular (SKBR3 cells) |
| EGF-induced EGFR Phosphorylation | 107 | Cellular (A431 cells) |
Structure
2D Structure
Properties
IUPAC Name |
4-N-(3-chloro-4-phenylmethoxyphenyl)-5-(2-morpholin-4-ylethoxyiminomethyl)pyrimidine-4,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O3.ClH/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31;/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKZRKQMKNRZNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70849569 | |
| Record name | N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944341-54-2 | |
| Record name | N~4~-[4-(Benzyloxy)-3-chlorophenyl]-5-({[2-(morpholin-4-yl)ethoxy]imino}methyl)pyrimidine-4,6-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70849569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Biochemical Characterization of Egfr/erbb 2/erbb 4 Inhibitor Ii
Classification and Chemical Nature of EGFR/ErbB-2/ErbB-4 Inhibitor II
This compound, identified by the CAS Number 944341-54-2, is a cell-permeable aminopyrimidine oxime compound. merckmillipore.com Its chemical structure allows it to effectively penetrate cell membranes and interact with its intracellular targets. The aminopyrimidine oxime core is a key structural feature that contributes to its inhibitory activity.
Quantitative Inhibition Profile of ErbB Receptor Kinase Activities
This inhibitor demonstrates potent and selective inhibition of several ErbB family receptor tyrosine kinases. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Potency Against EGFR (ErbB1/HER1) Kinase Domain
The inhibitor shows significant potency against the EGFR kinase domain, also known as ErbB1 or HER1. Different studies have reported slightly varying IC50 values. One source indicates an IC50 value of 22 nM. merckmillipore.com Another reports a similar IC50 of 17 nM (0.017 µM). medchemexpress.com This high affinity underscores its effectiveness in targeting this specific receptor.
Potency Against ErbB2 (HER2/neu) Kinase Domain
The compound is also a potent inhibitor of the ErbB2 kinase domain, also referred to as HER2 or neu. Reported IC50 values for ErbB2 inhibition are 38 nM merckmillipore.com and 80 nM (0.08 µM). medchemexpress.com
Potency Against ErbB4 (HER4) Kinase Domain
The inhibitory activity extends to the ErbB4 kinase domain (HER4). The reported IC50 values for ErbB4 are 21 nM merckmillipore.com and 1.91 µM. medchemexpress.com The significant difference in the latter value may reflect different experimental conditions or assay systems.
Interactive Table: Inhibitory Potency (IC50) of this compound
Selectivity Profile Against Other Protein Kinases
To understand its specificity, the inhibitor has been tested against other protein kinases. It exhibits a much lower potency against several other kinases, indicating a selective profile for the targeted ErbB receptors. For instance, it inhibits c-Src with an IC50 of 0.30 µM, VEGFR2 with an IC50 of 2.2 µM, and c-Fms with an IC50 of 14.0 µM. medchemexpress.com This selectivity is crucial as it minimizes off-target effects.
Interactive Table: Selectivity Profile of this compound
Mechanism of Kinase Inhibition
The this compound functions as an ATP-competitive inhibitor. merckmillipore.com This means it binds to the ATP-binding site within the kinase domain of the EGFR, ErbB2, and ErbB4 receptors. merckmillipore.com By occupying this site, it prevents the binding of adenosine (B11128) triphosphate (ATP), which is the phosphate (B84403) donor for the autophosphorylation process. This blockade of ATP binding effectively halts the phosphorylation cascade that would normally be initiated upon receptor activation, thereby inhibiting downstream signaling pathways.
Effects on Cellular Receptor Phosphorylation in Model Systems
The functional consequence of the inhibitor's enzymatic activity is the suppression of receptor phosphorylation within cellular contexts. This is a critical step in halting the downstream signaling cascades that are often dysregulated in cancer. pharmgkb.org
Suppression of Basal HER2 Phosphorylation
In cellular models, this compound effectively suppresses the basal phosphorylation of the HER2 receptor. merckmillipore.com HER2, unlike other ErbB family members, does not have a known direct ligand. nih.govnih.gov Its activation often occurs through homodimerization when overexpressed, a common feature in certain cancers, or through heterodimerization with other ligand-activated ErbB family members. nih.govnih.gov This inhibitor demonstrated an IC50 value of 223 nM against the basal phosphorylation of HER2 in SKBR3 human breast cancer cells, a cell line known for HER2 overexpression. merckmillipore.com The ability to inhibit this constitutive, ligand-independent activation is a key therapeutic feature.
Inhibition of Ligand-Induced EGFR Phosphorylation
The inhibitor also potently blocks the phosphorylation of EGFR that is induced by the binding of its specific ligands, such as epidermal growth factor (EGF). merckmillipore.com Ligand binding triggers the dimerization of EGFR, either with itself (homodimerization) or with other ErbB family members like HER2 (heterodimerization), leading to the activation of its intracellular kinase domain and subsequent autophosphorylation. pharmgkb.orgnih.gov In studies using A431 human epidermoid carcinoma cells, which overexpress EGFR, the inhibitor showed an IC50 value of 107 nM for the inhibition of EGF-induced EGFR phosphorylation. merckmillipore.com This demonstrates its efficacy in blocking the initial step of ligand-dependent signaling from this receptor. The inhibition of both EGFR and ErbB-2 phosphorylation has been shown to be an effective strategy in preclinical models. aacrjournals.orgnih.gov
Cellular and Molecular Effects of Egfr/erbb 2/erbb 4 Inhibitor Ii in in Vitro Models
Impact on Cancer Cell Proliferation and Viability
The inhibitor has shown marked efficacy in curbing the growth of cancer cells that are dependent on the EGFR and ErbB-2 signaling pathways for their proliferation and survival.
Inhibition of HER2-Dependent Cancer Cell Proliferation
In vitro studies have demonstrated that EGFR/ErbB-2/ErbB-4 Inhibitor II effectively suppresses the proliferation of cancer cells that rely on the human epidermal growth factor receptor 2 (HER2), also known as ErbB-2. The compound has been shown to inhibit the basal phosphorylation of HER2 in SKBR3 human breast cancer cells, which are known to overexpress HER2, with a half-maximal inhibitory concentration (IC50) of 223 nM. merckmillipore.com This action disrupts the downstream signaling cascade that promotes cell growth, leading to a significant reduction in the proliferation of these HER2-dependent cancer cells, with an IC50 value of less than 1 µM. merckmillipore.com
Inhibition of EGFR-Dependent Cancer Cell Proliferation
Similarly, the inhibitor has a pronounced effect on cancer cells driven by the epidermal growth factor receptor (EGFR). In A431 epidermoid carcinoma cells, which exhibit high levels of EGFR expression, the inhibitor effectively suppresses EGF-induced EGFR phosphorylation with an IC50 of 107 nM. merckmillipore.com This blockade of EGFR activation translates to a potent inhibition of proliferation in EGFR-dependent cancer cells, with an IC50 value also below 1 µM. merckmillipore.com
Dose-Response Relationships in Various Cell Lines
The inhibitory activity of this compound has been characterized across different cancer cell lines, demonstrating a clear dose-dependent effect on cell viability and proliferation. The half-maximal inhibitory concentrations (IC50) for its kinase inhibitory activity are 22 nM for EGFR, 38 nM for ErbB-2, and 21 nM for ErbB-4. merckmillipore.com The compound's ability to inhibit the growth of various tumor cell lines is directly related to the dependence of these cells on the targeted ErbB family members. For instance, in cancer cells overexpressing either ErbB-2 or EGFR, the inhibitor has been reported to inhibit proliferation with IC50 values in the range of 2.3-2.5 µM. caymanchem.com
Below is an interactive table summarizing the inhibitory activities of the compound.
| Target | Activity | Cell Line | IC50 |
| EGFR (ErbB1/HER1) | Kinase Inhibition | - | 22 nM merckmillipore.com |
| ErbB-2 (HER2/neu) | Kinase Inhibition | - | 38 nM merckmillipore.com |
| ErbB-4 (HER4) | Kinase Inhibition | - | 21 nM merckmillipore.com |
| Basal HER2 Phosphorylation | Cellular Inhibition | SKBR3 | 223 nM merckmillipore.com |
| EGF-induced EGFR Phosphorylation | Cellular Inhibition | A431 | 107 nM merckmillipore.com |
| HER2-dependent Proliferation | Cellular Inhibition | Various | <1 µM merckmillipore.com |
| EGFR-dependent Proliferation | Cellular Inhibition | Various | <1 µM merckmillipore.com |
| Proliferation of cells overexpressing c-ErbB2 or EGFR | Cellular Inhibition | Various | 2.3-2.5 µM caymanchem.com |
Modulation of Downstream Signal Transduction Pathways
The anti-proliferative effects of this compound are a direct consequence of its ability to interfere with the critical downstream signaling pathways that regulate cell growth, survival, and differentiation. The ErbB family of receptors, upon activation, triggers several key intracellular cascades, including the MAPK/ERK and PI3K/AKT pathways. nih.gov
Inhibition of MAPK/ERK Pathway Activation
The Ras-Raf-MEK-ERK, commonly known as the MAPK/ERK pathway, is a crucial signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell proliferation. nih.gov Dual inhibitors of the ErbB family have been shown to effectively block the activation of this pathway. For instance, compounds with similar mechanisms of action have been demonstrated to reduce the phosphorylation of ERK1/2, the final kinase in this cascade, thereby inhibiting its activity. nih.gov The inhibition of EGFR, ErbB-2, and ErbB-4 by this specific inhibitor is expected to lead to a significant reduction in MAPK/ERK pathway signaling in cancer cells that rely on these receptors.
Inhibition of PI3K/AKT Pathway Activation
The PI3K/AKT pathway is another critical signaling network that promotes cell survival and proliferation and is frequently activated by ErbB family receptors. nih.gov Inhibition of this pathway is a key mechanism through which ErbB-targeted therapies exert their anti-cancer effects. By blocking the kinase activity of EGFR, ErbB-2, and ErbB-4, the inhibitor prevents the activation of PI3K and the subsequent phosphorylation and activation of AKT. This disruption of the PI3K/AKT pathway ultimately contributes to the observed decrease in cancer cell viability and proliferation. Studies on similar pan-ErbB inhibitors have confirmed their ability to suppress the phosphorylation of Akt, a central node in this pathway. nih.gov
Regulation of Other Key Signaling Molecules
Inhibition of the EGFR/ErbB-2/ErbB-4 axis by this inhibitor leads to downstream effects on several key signaling pathways that are critical for tumor cell growth and survival. The binding of ligands to ErbB receptors triggers the formation of homo- and heterodimers, leading to the autophosphorylation of tyrosine residues in the intracellular domain. wikipedia.orgnih.gov This, in turn, initiates a cascade of intracellular signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. mdpi.com
By blocking the kinase activity of EGFR, ErbB-2, and ErbB-4, the inhibitor effectively suppresses the phosphorylation of these receptors. merckmillipore.com This abrogation of receptor activation prevents the recruitment and activation of downstream signaling proteins. Research has shown that inhibition of the ErbB family can lead to a significant reduction in the phosphorylation levels of key signaling molecules within these pathways. For instance, studies on related pan-ErbB inhibitors have demonstrated decreased phosphorylation of ERK1/2, Akt, and STAT3. nih.gov The inhibition of these pathways disrupts the intricate signaling network that promotes cell proliferation and survival. wikipedia.org
The table below summarizes the impact of ErbB inhibition on key downstream signaling molecules.
| Signaling Pathway | Key Molecules Affected | Effect of Inhibition |
| RAS-RAF-MEK-ERK | ERK1/2 | Decreased Phosphorylation |
| PI3K-AKT-mTOR | Akt | Decreased Phosphorylation |
| JAK-STAT | STAT3 | Decreased Phosphorylation |
Induction of Apoptosis and Cell Cycle Modulation
Mechanisms of Apoptotic Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism through which anti-cancer agents exert their effects. nih.gov The EGFR/ErbB signaling network is known to promote cell survival by opposing apoptosis. wikipedia.org Consequently, inhibition of this pathway can sensitize cancer cells to apoptotic stimuli. While specific studies on the apoptotic mechanisms of "this compound" are not extensively detailed in the provided search results, the general mechanisms of apoptosis induction by EGFR and ErbB inhibitors are well-documented.
Inhibition of EGFR/ErbB signaling can trigger the intrinsic apoptotic pathway. This is often characterized by the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a caspase cascade, culminating in the execution of apoptosis. Other pan-HER inhibitors have been shown to induce apoptosis in cancer cell lines. selleckchem.com However, it is noteworthy that in some cell types, such as adult rat cardiomyocytes, inhibition of EGFR and ErbB2 did not induce apoptosis, suggesting cell-type specific responses. nih.gov
Cell Cycle Arrest Phenotypes
The progression of cells through the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The ErbB signaling pathway plays a significant role in promoting cell cycle progression, particularly through the G1/S transition. nih.gov Inhibition of this pathway can therefore lead to cell cycle arrest.
Studies on ErbB family inhibitors have consistently demonstrated the induction of a G1 cell cycle arrest. nih.govselleckchem.com This arrest is often associated with the hypophosphorylation of the retinoblastoma protein (pRB) and the induction of CDK inhibitors, such as p27Kip1. nih.gov The increased association of p27Kip1 with cyclin E-CDK2 complexes leads to the inhibition of CDK2 kinase activity, thereby halting the cell cycle in the G1 phase. nih.gov Interestingly, the G1 arrest induced by ErbB inhibition can occur independently of functional pRB. nih.gov
The table below outlines the key events associated with cell cycle arrest induced by ErbB inhibition.
| Cell Cycle Phase | Key Regulatory Proteins | Effect of Inhibition |
| G1 Phase | pRB | Hypophosphorylation |
| G1 Phase | p27Kip1 | Induction of protein levels |
| G1 Phase | Cyclin E-CDK2 | Increased association with p27Kip1, leading to inhibited kinase activity |
| G1 Phase | p107 | Decreased levels |
| G1 Phase | p130 | Increased levels |
Effects on Cellular Phenotypes Associated with Tumor Progression
Inhibition of Cell Migration
Cell migration is a fundamental process that is often dysregulated in cancer, contributing to local invasion and metastasis. nih.gov The ErbB signaling pathway is a key regulator of cell migration. nih.gov Inhibition of this pathway has been shown to effectively impede the migratory capabilities of cancer cells in vitro. nih.govaacrjournals.org
The mechanisms underlying the inhibition of cell migration involve the disruption of signaling cascades that control the cytoskeletal rearrangements necessary for cell movement. nih.gov For example, inhibition of EGFR signaling can lead to the rearrangement of the actin cytoskeleton and the induction of focal adhesions, ultimately limiting cell migration. nih.gov Studies using wound healing assays have demonstrated that the loss or inhibition of ErbB2 can significantly delay the closure of a wound gap, indicating impaired cell migration. researchgate.net
Attenuation of Cell Invasion
Cell invasion is a more complex process than migration, as it requires cells to degrade and move through the extracellular matrix (ECM). nih.gov The ErbB signaling pathway is also critically involved in promoting cell invasion. nih.gov Several studies have shown that inhibiting EGFR and ErbB2 can reduce the invasive potential of cancer cells. nih.gov
The attenuation of cell invasion by ErbB inhibitors is linked to the downregulation of pathways that control the expression and activity of matrix metalloproteinases (MMPs) and other proteases involved in ECM degradation. Furthermore, EGFR signaling can mediate the initial steps of the epithelial-mesenchymal transition (EMT), a process that endows epithelial cells with migratory and invasive properties. nih.gov Therefore, inhibiting this pathway can restrain EMT and subsequently reduce cell invasion. nih.gov For instance, the heterodimerization of EGFR and ErbB2 has been specifically implicated in increasing the invasive potential of mammary epithelial cells. nih.gov
The table below summarizes the effects of this compound on cellular phenotypes related to tumor progression.
| Cellular Phenotype | Key Processes Affected | Effect of Inhibition |
| Cell Migration | Actin cytoskeleton rearrangement, focal adhesion formation | Inhibition |
| Cell Invasion | Extracellular matrix degradation, epithelial-mesenchymal transition (EMT) | Attenuation |
Synergistic and Combinatorial Effects of Egfr/erbb 2/erbb 4 Inhibitor Ii in Preclinical Research
Synergistic Inhibition with Other Receptor Tyrosine Kinase Inhibitors in Cellular Models
The rationale for combining EGFR/ErbB-2/ErbB-4 inhibitors with other receptor tyrosine kinase (RTK) inhibitors stems from the intricate crosstalk and redundancy within cellular signaling pathways. Cancer cells can often evade the effects of a single targeted agent by activating alternative survival pathways. By simultaneously blocking multiple key signaling nodes, combination therapies can achieve a more potent and durable anti-tumor response.
Preclinical studies with various pan-ErbB inhibitors have demonstrated synergistic growth inhibition when combined with inhibitors of other RTKs, such as the insulin-like growth factor-1 receptor (IGF-1R) and c-Met. For instance, in breast cancer cell lines, the combination of HER-family inhibitors with an IGF-1R inhibitor has shown synergistic effects. Similarly, combining HER-family inhibitors with a c-Met inhibitor has also resulted in synergistic growth inhibition in certain cancer cell models. The underlying mechanism for this synergy often involves the co-regulation of downstream signaling pathways like the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation and survival.
Table 1: Examples of Synergistic Combinations of Pan-ErbB Inhibitors with Other RTKIs in Preclinical Models
| Pan-ErbB Inhibitor Class | Combined RTK Inhibitor | Cancer Model | Observed Effect |
| Dual EGFR/HER2 Inhibitors | IGF-1R Inhibitor | Breast Cancer Cells | Synergistic growth inhibition |
| Pan-HER Irreversible Inhibitors | c-Met/ALK Inhibitor | Breast Cancer Cells | Synergistic growth inhibition |
| Pan-ErbB Kinase Inhibitors | mTOR Inhibitor | Various Advanced Cancers | Tolerable safety profile and clinical activity |
Note: This table represents general findings for the class of pan-ErbB inhibitors and is not specific to EGFR/ErbB-2/ErbB-4 Inhibitor II due to a lack of available data.
Combinatorial Efficacy with Chemotherapeutic Agents in Preclinical Models
The combination of ErbB family inhibitors with traditional chemotherapeutic agents is a well-established strategy. The rationale is that the targeted inhibitor can sensitize cancer cells to the cytotoxic effects of chemotherapy. ErbB signaling is known to promote cell survival and DNA repair, which can counteract the damage inflicted by chemotherapeutic drugs. By inhibiting these pro-survival signals, ErbB inhibitors can lower the threshold for chemotherapy-induced cell death.
Preclinical and clinical studies have shown that dual and pan-ErbB inhibitors, such as lapatinib (B449) and neratinib (B1684480), can provide clinical benefits when combined with chemotherapeutic agents like capecitabine (B1668275) in patients with ErbB2-positive breast cancer. researchgate.net These combinations have demonstrated improved outcomes, including in patients who have developed resistance to single-agent therapies. The synergistic or additive effects are often attributed to enhanced apoptosis, inhibition of tumor growth, and cell cycle arrest. nih.gov
Enhancement of Radiation Sensitivity in Cellular and Xenograft Models
Overexpression of EGFR and other ErbB family members is associated with resistance to radiotherapy. koreascience.kr These receptors can be activated by ionizing radiation, triggering downstream signaling that promotes DNA repair and cell survival, thereby diminishing the efficacy of radiation treatment. Inhibiting this signaling pathway is therefore a promising strategy to enhance the sensitivity of tumor cells to radiation.
Impact on Clonogenic Survival
Clonogenic survival assays are a gold standard for measuring the reproductive viability of cells after treatment. Studies have shown that inhibiting EGFR signaling can lead to the radiosensitization of cancer cells, as evidenced by a reduction in clonogenic survival. nih.gov For instance, the use of the EGFR-targeting antibody cetuximab before irradiation has been shown to decrease the clonogenic survival of treated cells. nih.gov While specific data for this compound is not available, the principle of inhibiting radiation-induced survival signals suggests a potential for this compound to reduce clonogenic survival when used in combination with radiation.
Modulation of DNA Damage Response
A key mechanism by which ErbB inhibitors enhance radiation sensitivity is through the modulation of the DNA damage response. Ionizing radiation induces DNA double-strand breaks (DSBs), the most lethal form of DNA damage. koreascience.kr EGFR has been shown to play a role in the repair of these breaks. Following irradiation, EGFR can translocate to the nucleus and interact with components of the DNA repair machinery, such as DNA-dependent protein kinase (DNA-PK). nih.gov By inhibiting EGFR, its nuclear translocation and the subsequent activation of DNA repair pathways can be suppressed, leading to an accumulation of unrepaired DNA damage and ultimately cell death. nih.gov This modulation of the DNA damage response is a critical factor in the radiosensitizing effects of ErbB inhibitors.
Mechanisms of Resistance to Pan Erbb Inhibition and Strategies to Overcome Them in Preclinical Settings
Acquired Resistance Mechanisms in Cellular Models of ErbB Inhibitors
Acquired resistance to ErbB inhibitors is a complex phenomenon that arises from various molecular alterations within the cancer cell. In preclinical cellular models, prolonged exposure to pan-ErbB inhibitors has been shown to select for or induce changes that circumvent the drug's inhibitory effects. These mechanisms can be broadly categorized into on-target alterations of the ErbB receptors themselves and the activation of alternative signaling pathways that bypass the need for ErbB signaling.
Role of Secondary Mutations in ErbB Receptors (e.g., T790M, Exon 20 insertions)
One of the most well-characterized mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is the development of secondary mutations in the EGFR kinase domain. The T790M mutation, a substitution of threonine with methionine at position 790 in exon 20, is a common culprit, accounting for a significant portion of resistance cases to first- and second-generation EGFR TKIs. nih.govmdpi.com This "gatekeeper" mutation is believed to increase the ATP affinity of the receptor, thereby reducing the binding efficacy of ATP-competitive inhibitors. mdpi.com While second-generation irreversible pan-ErbB inhibitors like afatinib (B358) and dacomitinib (B1663576) were developed to overcome resistance, the T790M mutation can still confer resistance to these agents. mdpi.comacs.org
A compound identified as "Compound 5," which exhibits inhibitory activity against EGFR, ErbB-2, and ErbB-4, has shown efficacy in preclinical models harboring the T790M mutation. nih.gov In xenograft studies using the NCI-H1975 human lung adenocarcinoma cell line, which expresses the L858R activating mutation and the T790M resistance mutation, Compound 5 induced tumor regressions. nih.gov This suggests that this pan-ErbB inhibitor can effectively target this common resistance mechanism.
Insertions in exon 20 of EGFR and HER2 are another class of mutations that can confer resistance to many ErbB inhibitors. google.comfrontiersin.orgdcchemicals.com These insertions are structurally diverse and can alter the conformation of the drug-binding pocket, sterically hindering the binding of inhibitors. dcchemicals.com While some pan-ErbB inhibitors have shown activity against certain exon 20 insertion mutations, resistance can still emerge. frontiersin.org
| Preclinical Model | Resistance Mutation | Effect of Pan-ErbB Inhibitor (Compound 5) | Reference |
| NCI-H1975 Xenograft | EGFR L858R/T790M | Tumor Regression | nih.gov |
| PC9 Xenograft | EGFR exon 19 deletion | Tumor Regression | nih.gov |
| A431 Xenograft | Wild-type EGFR | No significant antitumor activity | nih.gov |
Activation of Bypass Signaling Pathways (e.g., MET, IGF1R, FGFR1)
Cancer cells can develop resistance to pan-ErbB inhibition by activating alternative signaling pathways that provide parallel survival and proliferation signals, a phenomenon known as bypass signaling. This allows the tumor to become independent of the ErbB pathway that is being targeted.
Amplification of the MET proto-oncogene is a frequently observed mechanism of bypass resistance. chem17.com MET amplification leads to the activation of the MET receptor tyrosine kinase, which in turn can activate downstream signaling cascades, such as the PI3K/AKT pathway, thereby circumventing the blockade of ErbB signaling. chem17.com
The Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway is another key bypass track. sci-hub.se Activation of IGF1R can sustain downstream signaling, promoting cell survival and proliferation despite the inhibition of ErbB receptors. sci-hub.se Similarly, the activation of Fibroblast Growth Factor Receptor 1 (FGFR1) through an autocrine loop involving its ligand FGF2 has been identified as a resistance mechanism in preclinical models. sci-hub.se
A patent application has mentioned EGFR/ErbB-2/ErbB-4 Inhibitor II in the context of combination therapies to inhibit bypass signaling, suggesting that like other pan-ErbB inhibitors, it may be susceptible to resistance via these pathways. frontiersin.org
Upregulation of Alternative Kinases or Ligands
The upregulation of other kinases or their activating ligands can also contribute to acquired resistance. For instance, the overexpression of the ErbB3 ligand heregulin can mediate resistance by driving signaling through ErbB3-containing heterodimers. researchgate.net Even in the presence of a pan-ErbB inhibitor that targets EGFR, ErbB2, and ErbB4, the sustained activation of ErbB3 by its ligand can maintain downstream signaling, particularly through the PI3K/AKT pathway.
Furthermore, prolonged treatment with ErbB2 inhibitors like lapatinib (B449) can lead to a reprogramming of the kinome, resulting in the transcriptional upregulation and activation of multiple other receptor tyrosine kinases, including ERBB3, IGF1R, DDR1, MET, and FGFRs. dovepress.com This broad reorganization of the kinome shifts the cell's dependency away from ErbB2 to a more heterogeneous set of survival signals, making it challenging to target with a single inhibitor. dovepress.com
Intrinsic Resistance Factors in Preclinical Models
Intrinsic, or de novo, resistance refers to the lack of an initial response to a targeted therapy. In the context of pan-ErbB inhibitors, several factors can contribute to this inherent lack of sensitivity in preclinical models. These mechanisms are often present in the tumor before the initiation of treatment. researchgate.net
The molecular heterogeneity of tumors is a major contributor to intrinsic resistance. A tumor may be composed of multiple subclones, some of which may harbor pre-existing resistance mechanisms, such as the T790M mutation or amplifications of bypass pathway genes like MET. researchgate.net While a pan-ErbB inhibitor may effectively eliminate the sensitive cell populations, the resistant subclones can continue to proliferate, leading to primary treatment failure.
The presence of co-occurring driver mutations can also lead to intrinsic resistance. For example, tumors with concurrent mutations in genes like KRAS may be less dependent on ErbB signaling for their growth and survival, and therefore, may not respond to pan-ErbB inhibition. researchgate.net
Strategies for Overcoming Resistance with Multi-Targeted ErbB Inhibitors
The challenge of resistance has spurred the development of strategies to circumvent or reverse it. Multi-targeted ErbB inhibitors, by their nature, are designed to block signaling through multiple ErbB family members, which can be an effective strategy against certain resistance mechanisms.
Reversal of Resistance through Combination Therapies
A promising approach to overcoming resistance in preclinical models is the use of combination therapies. This strategy involves targeting both the primary oncogenic driver and the resistance pathway simultaneously.
For resistance mediated by bypass signaling, combining a pan-ErbB inhibitor with an inhibitor of the activated bypass pathway has shown promise. For example, in preclinical models of MET-driven resistance, the combination of an EGFR inhibitor and a MET inhibitor can restore sensitivity. sci-hub.se Similarly, combinations targeting EGFR and IGF1R or FGFR have been explored. sci-hub.se
In cases of resistance driven by the upregulation of alternative kinases, combining the pan-ErbB inhibitor with an inhibitor of the newly activated kinase can be effective. For instance, preclinical studies have shown that combining lapatinib with inhibitors of the BET bromodomain, which can suppress the transcription of multiple lapatinib-induced kinases, can lead to a more durable response. dovepress.com
Another strategy involves combining a pan-ErbB inhibitor with an agent that targets downstream signaling nodes. For example, preclinical data suggests that combining the pan-ErbB inhibitor neratinib (B1684480) with the mTOR inhibitor everolimus (B549166) may overcome resistance. google.com
| Resistance Mechanism | Combination Strategy | Preclinical Rationale | Reference |
| MET Amplification | Pan-ErbB Inhibitor + MET Inhibitor | Dual blockade of primary and bypass pathways. | sci-hub.se |
| IGF1R Activation | Pan-ErbB Inhibitor + IGF1R Inhibitor | Interruption of parallel survival signaling. | sci-hub.se |
| Upregulation of multiple RTKs | Pan-ErbB Inhibitor + BET Bromodomain Inhibitor | Suppression of transcriptional reprogramming. | dovepress.com |
| PI3K/AKT/mTOR Pathway Activation | Pan-ErbB Inhibitor + mTOR Inhibitor (e.g., everolimus) | Vertical inhibition of a key downstream survival pathway. | google.com |
Development of Novel Agents Targeting Resistant Pathways
The emergence of resistance to pan-ErbB inhibitors, including compounds that target EGFR, ErbB-2, and ErbB-4, has necessitated the development of innovative therapeutic strategies in preclinical settings. Research has primarily focused on creating next-generation inhibitors and implementing combination therapies to counteract the signaling pathways that tumor cells exploit to evade inhibition.
A significant hurdle in overcoming resistance is the activation of bypass signaling pathways. When the ErbB network is suppressed, cancer cells can reroute signaling through alternative receptor tyrosine kinases (RTKs) or downstream effectors. Preclinical studies have identified several key resistance mechanisms, which has, in turn, guided the development of novel agents.
One of the primary strategies has been the development of third-generation EGFR TKIs. While initial pan-ErbB inhibitors showed efficacy, resistance often develops, for instance, through the EGFR T790M mutation. frontiersin.org Third-generation inhibitors are specifically designed to be active against such mutations. nih.gov For example, compounds like WZ4002 have been developed to inhibit the T790M mutant effectively. frontiersin.orgnih.gov
Furthermore, preclinical models have demonstrated that resistance to third-generation EGFR TKIs can be driven by the activation of the MAPK and PI3K pathways. frontiersin.org This has led to the exploration of combination therapies. For instance, combining a third-generation EGFR-TKI with a MEK inhibitor has been investigated in lung cancer models with EGFR mutations. frontiersin.org Similarly, the persistent activation of the AKT pathway in resistant models often requires dual-therapy approaches to achieve a response. frontiersin.org
Another avenue of research involves targeting other RTKs that become activated as a resistance mechanism. MET amplification is a well-documented mechanism of acquired resistance to EGFR TKIs. nih.gov This has prompted preclinical trials combining EGFR inhibitors with MET inhibitors to overcome this resistance. nih.govunc.edu
The table below summarizes key preclinical findings on novel agents and combinations developed to target pathways of resistance to ErbB inhibition.
| Novel Agent/Strategy | Resistance Mechanism Targeted | Preclinical Model System | Key Findings | Reference |
| Third-Generation EGFR TKIs (e.g., WZ4002, CO-1686, AZD9291) | EGFR T790M mutation | NSCLC Cell Lines (PC9, H1975) | Designed to specifically inhibit the T790M resistance mutation. | frontiersin.orgnih.gov |
| Afatinib (BIBW 2992) and Cetuximab Combination | Acquired resistance to EGFR TKIs | NSCLC Models | Demonstrates greater activity than single-agent afatinib in patients with progressive disease after initial TKI therapy. | unc.edu |
| EGFR/MEK Inhibitor Combination | MAPK pathway activation (e.g., via KRAS, NRAS mutations or MAPK1 amplification) | Lung Cancer Cell Lines with EGFR mutations | Developed to overcome resistance mediated by the reactivation of the MAPK pathway. | frontiersin.org |
| EGFR/PI3K Inhibitor Combination | PI3K/AKT pathway activation | Various cancer cell lines | Aims to overcome resistance by inhibiting the PI3K/AKT survival pathway. | cancer.govnih.gov |
| Pan-ErbB and KRAS G12C Inhibitor Combination (e.g., Poziotinib with Sotorasib) | KRAS G12C mutation with feedback activation of ErbB signaling | KRAS G12C mutant cancer models | Pan-ErbB inhibition prevents feedback upregulation of phosphorylated EGFR, HER2, HER3, and HER4, enhancing the activity of KRAS G12C inhibitors. | researchgate.net |
| EGFR/MET Inhibitor Combination | MET amplification | Lung Cancer Cell Lines | Addresses resistance caused by the amplification of the MET receptor tyrosine kinase. | nih.gov |
| ROR1 Inhibition | Multiple resistance mechanisms (EGFR T790M, MET amplification, HGF overexpression) | Lung cancer cell lines | Knockdown of the ROR1 pseudokinase was sufficient to inhibit the growth of lung cancer cells with various acquired resistance mechanisms. | nih.gov |
| Direct Apoptosis Induction (e.g., targeting PUMA) | Impaired apoptosis pathways | Lung cancer cell lines | Aims to circumvent multiple resistance mechanisms by directly activating the cellular machinery required for apoptosis. | nih.gov |
The development of these novel agents and combination strategies in preclinical models highlights a dynamic and evolving approach to cancer therapy. By identifying the specific molecular escape routes that cancer cells use, researchers can design more rational and potentially more effective treatments to overcome resistance to pan-ErbB inhibition. The focus remains on creating therapies that can adapt to the plasticity of tumor signaling networks.
Future Research Directions and Unanswered Questions Regarding Egfr/erbb 2/erbb 4 Inhibitor Ii
Comprehensive Kinome Profiling for Off-Target Activity in Specific Biological Contexts
While EGFR/ErbB-2/ErbB-4 Inhibitor II has shown potent inhibitory activity against its primary targets, a comprehensive understanding of its interactions across the entire human kinome is crucial. merckmillipore.com Initial screenings against a panel of 202 other kinases revealed minimal activity, suggesting a high degree of selectivity. merckmillipore.com However, these broad-based screens may not fully recapitulate the complex biological milieu of different tissues and disease states.
Future research must focus on comprehensive kinome profiling in specific biological contexts. This involves utilizing advanced platforms like DiscoveRx's KINOMEscan® or EMD Millipore's KinaseProfiler™ service to assess the inhibitor's activity against a wider array of kinases under conditions that mimic specific cellular environments. guidetopharmacology.org For instance, the inhibitor's off-target profile might differ significantly in a neurological context compared to a cancer cell line. Understanding these context-dependent off-target effects is paramount for predicting potential side effects and identifying new therapeutic opportunities.
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Cellular Phosphorylation Inhibition (IC50) |
| EGFR (ErbB1/HER1) | 22 | 107 nM (EGF-induced in A431 cells) |
| ErbB-2 (HER2/neu) | 38 | 223 nM (basal in SKBR3 cells) |
| ErbB-4 (HER4) | 21 | Not specified |
This table summarizes the reported inhibitory concentrations of this compound against its primary targets and its effect on cellular phosphorylation. merckmillipore.com
Elucidation of Structural Determinants for Potency and Selectivity
The potency and selectivity of a kinase inhibitor are intrinsically linked to its three-dimensional interaction with the target protein. While it is known that this compound acts as an ATP-competitive inhibitor, the precise structural basis for its high affinity and selectivity for the EGFR, ErbB-2, and ErbB-4 kinases remains to be fully elucidated. merckmillipore.com
Future investigations should employ techniques such as X-ray crystallography and computational modeling to determine the co-crystal structures of the inhibitor bound to the kinase domains of EGFR, ErbB-2, and ErbB-4. nih.gov This will provide invaluable insights into the specific amino acid residues and molecular interactions that govern its binding. Understanding these structural determinants will not only explain its current profile but also guide the rational design of next-generation inhibitors with enhanced potency and even greater selectivity, potentially minimizing off-target effects. Comparing the binding mode of this inhibitor to that of other pan-ErbB inhibitors like afatinib (B358) and dacomitinib (B1663576) could further illuminate key structural features for effective inhibition. mdpi.com
Identification of Predictive Biomarkers in Diverse Preclinical Models
A critical aspect of advancing any targeted therapy is the identification of biomarkers that can predict which patients are most likely to respond. crownbio.com For this compound, this requires a systematic approach using a diverse range of preclinical models. crownbio.com While the inhibitor has shown efficacy in HER2- and EGFR-dependent cancer cell lines, further studies are needed to identify the specific genetic and molecular signatures that confer sensitivity. merckmillipore.com
Future research should involve screening large panels of well-characterized cancer cell lines and patient-derived xenograft (PDX) models to correlate inhibitor response with genomic, transcriptomic, and proteomic data. crownbio.comvumc.org This will help in identifying predictive biomarkers such as specific EGFR, ErbB-2, or ErbB-4 mutations, amplifications, or expression levels that are associated with sensitivity or resistance. nih.gov Furthermore, investigating the role of downstream signaling molecules in pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR will be crucial in understanding the complete mechanism of action and potential resistance pathways. mdpi.com Non-invasive imaging techniques could also be explored as potential biomarkers to predict therapeutic response in preclinical models. aacrjournals.orgnih.gov
Exploration of Efficacy in Broader Preclinical Disease Models Beyond Cancer
The ErbB signaling network plays a pivotal role in various physiological processes beyond cell proliferation and cancer, including neuronal development and function, and cardiac biology. mdpi.comnih.gov Given the potent inhibition of EGFR, ErbB-2, and ErbB-4 by this inhibitor, its therapeutic potential may extend beyond oncology.
A significant avenue for future research is the exploration of the inhibitor's efficacy in preclinical models of other diseases where ErbB signaling is dysregulated. For instance, given the role of ErbB4 in the nervous system, investigating the inhibitor's effect in models of neurological disorders could be a promising area. nih.gov Similarly, the involvement of the EGFR family in tissue fibrosis warrants investigation of the inhibitor's potential as an anti-fibrotic agent. Such studies could significantly broaden the clinical applicability of this compound.
Investigation of Mechanisms Regulating Cellular Uptake and Efflux in Model Systems
The effectiveness of a drug is not solely dependent on its intrinsic activity but also on its ability to reach and remain at its site of action within the cell. The this compound is described as a cell-permeable compound, but the specific mechanisms governing its entry into and exit from cells are not well understood. merckmillipore.com
Future studies should focus on elucidating the transporters and pathways involved in the cellular uptake and efflux of this inhibitor. This can be achieved using in vitro model systems, such as Caco-2 cell monolayers, to assess its permeability and identify the involvement of specific uptake and efflux transporters (e.g., P-glycoprotein). Understanding these mechanisms is critical for predicting its pharmacokinetic properties, including its reported oral availability and ability to cross the blood-brain barrier. merckmillipore.com This knowledge will be instrumental in optimizing its therapeutic application and overcoming potential mechanisms of drug resistance related to altered cellular transport.
Q & A
Q. What are the target specificity and potency profiles of EGFR/ErbB-2/ErbB-4 Inhibitor II?
Answer: this compound is a triple-target inhibitor with distinct potency against EGFR (IC50 = 0.017 μM), ErbB-2 (IC50 = 0.08 μM), and ErbB-4 (IC50 = 1.91 μM) . Its selectivity varies significantly across ErbB family members, making it critical to validate target expression in experimental models.
| Target | IC50 (μM) | Key References |
|---|---|---|
| EGFR | 0.017 | |
| ErbB-2 | 0.08 | |
| ErbB-4 | 1.91 |
Methodological Note:
Q. Why target multiple ErbB receptors (EGFR, ErbB-2, ErbB-4) simultaneously in cancer research?
Answer: ErbB receptors form heterodimers that amplify oncogenic signaling. For example, ErbB-2 overexpression stabilizes EGFR and enhances ligand-independent activation, promoting tumor progression . Simultaneous inhibition reduces compensatory signaling and delays resistance .
Methodological Note:
Q. What experimental considerations are critical for using this inhibitor in cell-based assays?
Answer:
- Solubility: Prepare stock solutions in DMSO (55 mg/mL or 141.96 mM) to avoid precipitation .
- Storage: Store powder at -20°C; working solutions in DMSO at -80°C for long-term stability .
- Controls: Include vehicle (DMSO) and pan-ErbB inhibitors (e.g., Lapatinib) as comparators .
Methodological Note:
Q. How can researchers confirm effective target inhibition in vitro?
Answer:
Q. Which disease models are most relevant for studying this inhibitor?
Answer:
- Breast cancer: Models with HER2/ErbB-2 amplification (e.g., SK-BR-3, BT-474) .
- Glioblastoma: EGFR-amplified cell lines (e.g., U87-MG) .
- Xenografts: Prioritize tumors with confirmed ErbB overexpression for in vivo efficacy studies .
Advanced Research Questions
Q. How to resolve discrepancies in reported IC50 values across studies?
Answer: Variations arise from assay conditions (e.g., ATP concentrations, recombinant vs. cellular kinases). Methodological Recommendations:
Q. Does this compound synergize with VEGF pathway inhibitors?
Answer: Yes. Co-inhibition of EGFR and VEGF pathways significantly reduces proliferation in resistant models (e.g., VL-5 cells) . Methodological Recommendations:
Q. What mechanisms drive resistance to this inhibitor?
Answer:
- ErbB-2 amplification: Prolongs EGFR recycling and reduces lysosomal degradation, sustaining signaling .
- Compensatory ErbB-3 activation: Upregulates PI3K/AKT pathways .
Methodological Recommendations:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
